molecular formula C23H25ClN4O3 B11305517 N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11305517
M. Wt: 440.9 g/mol
InChI Key: SBGZBYNEOYTBIP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a quinoxaline moiety, and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the quinoxaline moiety with the substituted phenyl group and the piperidine ring using amide bond formation reactions, typically under conditions involving coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    Other Piperidine Carboxamides: May have different substituents on the piperidine ring or phenyl group, leading to variations in biological activity and chemical properties.

    Quinoxaline Derivatives: Similar compounds with different substituents on the quinoxaline ring, affecting their reactivity and applications.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H25ClN4O3/c1-3-31-23-21(26-18-8-4-5-9-19(18)27-23)28-12-6-7-15(14-28)22(29)25-16-10-11-20(30-2)17(24)13-16/h4-5,8-11,13,15H,3,6-7,12,14H2,1-2H3,(H,25,29)

InChI Key

SBGZBYNEOYTBIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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